2-Amino-4-iminothiazole and its derivatives represent a significant class of compounds in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively studied for their therapeutic potential in various diseases, including prion diseases, tuberculosis, and cancer, among others. The versatility of the 2-aminothiazole scaffold allows for structural modifications, leading to the discovery of new drugs with improved potency and selectivity1239.
The mechanism of action of 2-aminothiazoles varies depending on the derivative and the target disease. For prion diseases, 2-aminothiazoles have shown antiprion activity by achieving high drug concentrations in the brain and exhibiting potent inhibition of prion-infected neuroblastoma cells1. In the case of tuberculosis, these compounds act as anti-bacterial agents against Mycobacterium tuberculosis without involving iron chelation, suggesting a novel mode of action2. As PARP-1 inhibitors, 2-aminothiazole analogues have demonstrated cytoprotective effects against cell injury, indicating their potential as neuroprotective agents3. Additionally, 2-amino-4-arylthiazole derivatives have been identified as TRPA1 antagonists, which could be beneficial in treating various pain and inflammatory disorders4.
2-Aminothiazoles have emerged as promising leads for the treatment of prion diseases. The structure-activity relationship studies have led to the identification of compounds that are orally absorbed and achieve high brain concentrations, which is crucial for treating central nervous system disorders1.
The anti-bacterial activity of 2-aminothiazoles against M. tuberculosis has been explored, with some derivatives showing sub-micromolar minimum inhibitory concentrations. These findings suggest the potential for further development of 2-aminothiazoles as novel anti-tubercular agents2.
As potent PARP-1 inhibitors, certain 2-aminothiazole analogues have shown to protect against cell injury induced by oxidative stress, positioning them as potential therapeutic agents for neurological diseases3.
The antagonistic effect of 2-amino-4-arylthiazole compounds on the TRPA1 receptor indicates their potential application in treating conditions associated with TRPA1 function, such as various types of pain and inflammatory disorders4.
2-Amino-4-Methylthiazole analogues have demonstrated significant antimicrobial activity against both bacterial and fungal infections, with some compounds showing rapid bactericidal activity and low toxicity to mammalian cells5.
Although 2-aminothiazoles were not effective as allosteric enhancers for human adenosine receptors, their amide derivatives have shown moderate antagonistic activity, which could be relevant in the development of treatments for conditions related to adenosine receptor function6.
A specific 2-aminothiazole derivative has been identified as an anti-quorum sensing compound, inhibiting biofilm formation in Pseudomonas aeruginosa, which is a novel approach for combating bacterial infections7.
The 2-aminothiazole scaffold has been recognized as a privileged structure in the discovery of anti-cancer agents. These compounds have been found to target various biological pathways, such as tubulin protein and kinases, demonstrating their potential as anti-cancer agents with high activity and low toxicity9.
Novel benzothiazole derivatives, related to the 2-aminothiazole class, have shown selective and potent antitumor properties. The development of prodrugs has been a strategy to overcome the limitations posed by the lipophilicity of these compounds, leading to promising preclinical results10.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2